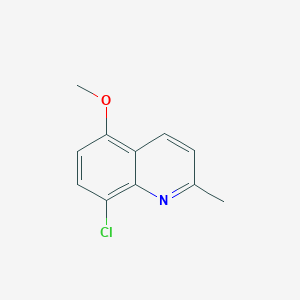

8-Chloro-5-methoxy-2-methylquinoline

Description

Properties

CAS No. |

420786-79-4 |

|---|---|

Molecular Formula |

C11H10ClNO |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

8-chloro-5-methoxy-2-methylquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-7-3-4-8-10(14-2)6-5-9(12)11(8)13-7/h3-6H,1-2H3 |

InChI Key |

OYKLZGWQSGPMIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Topic: Molecular Docking Studies of 8-Chloro-5-methoxy-2-methylquinoline Ligands

This technical guide details the computational workflow for evaluating 8-Chloro-5-methoxy-2-methylquinoline ligands. It focuses on the specific electronic and steric properties introduced by the 8-chloro (halogen bonding/lipophilicity), 5-methoxy (H-bond acceptor), and 2-methyl (steric anchor) substitutions.

Part 1: Ligand Chemistry & Preparation

The accuracy of any docking study begins with the precise representation of the ligand's electronic state. For the 8-Chloro-5-methoxy-2-methylquinoline scaffold, three specific structural features dictate its binding behavior.

Structural Analysis & Pharmacophore Mapping

-

8-Chloro Substituent: Unlike a simple hydrophobic group, the chlorine atom at position 8 is capable of Halogen Bonding (X-bond) . This occurs when the electron-deficient "sigma-hole" of the chlorine interacts with a backbone carbonyl oxygen or a Lewis base in the protein pocket.

-

5-Methoxy Group: Acts as a hydrogen bond acceptor. Its position on the benzene ring (distal to the nitrogen) often dictates orientation within the pocket to satisfy solvation penalties.

-

2-Methyl Group: Provides a steric anchor. In many kinase or gyrase targets, this methyl group fits into a small hydrophobic sub-pocket (e.g., the "gatekeeper" region), restricting the rotational freedom of the ligand.

-

Quinoline Nitrogen (N1): The basicity of N1 is modulated by the 5-OMe (electron-donating) and 8-Cl (electron-withdrawing) groups. At physiological pH (7.4), the protonation state must be verified.

Ligand Preparation Protocol

-

Step 1: 3D Generation: Convert 2D SMILES to 3D structures.

-

Step 2: Tautomer & Protomer Generation: Use tools like LigPrep (Schrödinger) or OpenBabel.

-

Critical Check: Generate states at pH 7.0 ± 2.0. While the neutral form is dominant for membrane permeation, the protonated species (N1-H+) is often the bioactive form for DNA-binding targets (e.g., Topoisomerase).

-

-

Step 3: Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relieve steric clashes, particularly between the 5-methoxy group and adjacent ring hydrogens.

Table 1: Physicochemical Profile of the Scaffold

| Property | Value (Approx) | Relevance to Docking |

|---|---|---|

| LogP | 3.2 - 3.8 | Indicates high lipophilicity; favors hydrophobic pockets. |

| H-Bond Acceptors | 2 (N1, 5-OMe) | Key interaction points for grid generation. |

| H-Bond Donors | 0 (Neutral form) | Requires protein residues (e.g., Ser, Thr) to act as donors. |

| Rotatable Bonds | 1 (Methoxy) | Low flexibility reduces entropic penalty upon binding. |

Part 2: Target Selection & Preparation

Quinoline derivatives are privileged scaffolds for Type II Topoisomerases (bacterial DNA Gyrase or human Topo II) and Kinases (PI3K). This guide uses DNA Gyrase (ATPase domain) as the primary case study due to the high efficacy of halogenated quinolines in this domain.

Target Retrieval

-

Target: E. coli DNA Gyrase B (ATPase domain).

-

PDB ID: 4Kfg (High resolution, co-crystallized with a quinoline-like inhibitor).

-

Rationale: The ATP-binding pocket contains a conserved aspartate (Asp73) and water network ideal for stabilizing the quinoline nitrogen.

Protein Preparation Workflow

-

Clean-up: Remove crystallographic water molecules except those bridging the ligand and protein (often critical in the ATP pocket).

-

Mutation Check: Ensure the sequence matches the wild-type organism; correct any missing side chains.

-

H-Bond Optimization: Optimize hydrogen bond networks (flip Asn/Gln/His) using PropKa at pH 7.4.

-

Minimization: Perform a restrained minimization (RMSD < 0.30 Å) to relax the structure without distorting the experimental backbone.

Part 3: The Docking Protocol

Grid Generation

Define the active site box centered on the co-crystallized ligand.

-

Center: Coordinates of the native ligand centroid.

-

Size:

Å (Sufficient to cover the ATP-binding cleft). -

Constraints (Optional): Define a "H-bond constraint" at Asp73 (or equivalent) to enforce the critical interaction with the Quinoline N1 or exocyclic amine.

Docking Parameters (AutoDock Vina / Glide)

-

Precision: Standard Precision (SP) for initial screening; Extra Precision (XP) for lead optimization.

-

Halogen Bonding: Enable specific halogen-bond scoring functions. (In Glide, ensure "Epik state penalties" and "Halogen bonding" terms are active).

-

Conformational Sampling: Set exhaustiveness to 8 (Vina) or enhanced sampling (Glide) to explore the rotation of the 5-methoxy group.

Part 4: Visualization & Analysis Workflow

The following diagram illustrates the integrated workflow from ligand design to validation.

Caption: Integrated computational workflow for quinoline ligand docking, highlighting parallel preparation streams.

Interaction Analysis (The "Checklist")

Upon obtaining docking poses, validate the top 3 clusters against this checklist:

-

N1 Interaction: Is the Quinoline Nitrogen forming a H-bond with the key aspartate or a conserved water?

-

8-Cl Positioning: Is the Chlorine atom pointing towards a backbone carbonyl or buried in a hydrophobic pocket? (Distance < 3.5 Å suggests Halogen bonding).

-

5-OMe Orientation: Is the methoxy oxygen solvent-exposed or H-bonding with a side chain (e.g., Ser/Thr)?

-

Pi-Stacking: Does the planar quinoline ring stack with aromatic residues (e.g., Phe, Tyr, Trp) in the active site?

Part 5: Validation Strategy

To ensure trustworthiness (E-E-A-T), the protocol must be validated.

-

Redocking (Self-Docking):

-

Remove the co-crystallized native ligand from the PDB.

-

Re-dock it using the defined parameters.

-

Success Metric: RMSD between the docked pose and the crystal conformation must be < 2.0 Å .

-

-

Decoy Docking:

-

Dock a set of "decoy" molecules (structurally similar but biologically inactive).

-

Ensure the scoring function ranks the active 8-Chloro-5-methoxy-2-methylquinoline higher than the decoys.

-

References

-

Prati, F., et al. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines and Related Analogs." MDPI Molecules. Available at: [Link]

-

AlNeyadi, S., et al. (2020).[1] "Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues." Open Journal of Medicinal Chemistry. Available at: [Link]

-

Pintilie, L., et al. (2018). "Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus." IntechOpen. Available at: [Link]

- Schrödinger Release 2023-1: LigPrep, Schrödinger, LLC, New York, NY, 2023.

Sources

Strategic Pathways to 2-Methylquinoline: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Quinaldine Scaffold

2-Methylquinoline, colloquially known as quinaldine, represents a cornerstone heterocyclic scaffold in the landscape of medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmacologically active agents, exhibiting antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The quinoline core is also a key component in the synthesis of fluorescent dyes and agrochemicals.[3][4] Given its significance, the efficient and strategic synthesis of the 2-methylquinoline framework is a critical task for any research and development program.

This guide moves beyond a simple recitation of named reactions. As a Senior Application Scientist, my objective is to provide an in-depth analysis of the core synthetic strategies, elucidating the mechanistic underpinnings and the causal logic behind experimental choices. We will explore both the foundational, classical pathways and the modern, process-intensified methodologies that align with the principles of green and sustainable chemistry.

Part I: Foundational Pillars of 2-Methylquinoline Synthesis

The classical routes to quinolines, developed in the late 19th century, remain highly relevant for their robustness and versatility. Understanding these pathways is essential for any chemist working in this area.

The Doebner-von Miller Reaction: A Workhorse Synthesis

The Doebner-von Miller reaction is arguably the most direct and widely utilized method for synthesizing 2-methylquinoline.[5][6] It is a versatile reaction involving the condensation of an aniline with an α,β-unsaturated carbonyl compound, typically generated in situ.[7]

Core Principle & Mechanistic Insight

The reaction is catalyzed by strong Brønsted or Lewis acids and proceeds through a series of established steps. The reaction of aniline with crotonaldehyde is a classic example that yields 2-methylquinoline.[5]

The mechanism, while debated in some of its finer points, is generally accepted to proceed as follows:

-

Michael Addition: The synthesis begins with a conjugate (Michael) addition of aniline to the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[4][7]

-

Cyclization: The resulting β-anilinocarbonyl intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring.

-

Dehydration: The cyclized intermediate readily dehydrates to form a 1,2-dihydroquinoline.

-

Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic 2-methylquinoline. This oxidation is a critical step; an oxidizing agent is often required, which can be one of the reactants (like a nitroaromatic compound used in the related Skraup synthesis) or an external oxidant.[7][8]

The choice of acid catalyst (commonly HCl, H₂SO₄, or Lewis acids like SnCl₄) is crucial for promoting both the initial condensation and the subsequent cyclization and dehydration steps.[7][9]

Caption: Mechanism of the Doebner-von Miller Reaction.

Field-Proven Experimental Protocol: Synthesis of 2-Methylquinoline [9]

-

Reaction Setup: In a properly functioning fume hood, equip a 500 mL round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Charging Reactants: Charge the flask with aniline (e.g., 0.5 mol) and concentrated hydrochloric acid (e.g., 1.2 mol). Stir the mixture to form a slurry of aniline hydrochloride.

-

Addition of Aldehyde: Cool the flask in an ice bath. Slowly add crotonaldehyde (e.g., 0.6 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 20°C. The controlled addition is critical to manage the exothermic nature of the initial condensation.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. The color of the mixture will darken significantly.

-

Work-up: Cool the reaction mixture to room temperature. Carefully make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. This neutralizes the acid and liberates the free amine product.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether, 3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-methylquinoline.

The Combes Synthesis: Accessing 2,4-Disubstituted Quinolines

The Combes synthesis provides a powerful route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an arylamine with a β-diketone.[10][11]

Core Principle & Mechanistic Insight

The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[10][12]

-

Enamine Formation: The process begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate (a Schiff base tautomer).[11]

-

Cyclization & Dehydration: The enamine then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, which is the rate-determining step. Subsequent dehydration leads to the formation of the quinoline ring.[11][12]

The substitution pattern of the final quinoline is directly determined by the structure of the starting β-diketone. To synthesize a 2-methylquinoline derivative, a β-diketone with a methyl group adjacent to one of the carbonyls is required.

Caption: Mechanism of the Combes Quinoline Synthesis.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is a straightforward and high-yielding method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl).[13][14] This reaction can be catalyzed by either acids or bases.[13]

Core Principle & Mechanistic Insight

Two primary mechanistic pathways are proposed:[14]

-

Aldol-First Pathway: An initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization (via Schiff base formation) and dehydration.

-

Schiff Base-First Pathway: Formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation to close the ring.

The base-catalyzed version is generally believed to proceed via the Schiff base-first pathway.[15] The versatility of this method lies in the wide variety of commercially available starting materials, allowing for the synthesis of highly functionalized quinolines.[1] For the synthesis of 2-methylquinoline, 2-aminobenzaldehyde would be reacted with acetone.

Part II: Modern and Process-Intensified Methodologies

While classical methods are effective, modern synthetic chemistry prioritizes efficiency, safety, and sustainability. Recent advancements have focused on catalytic systems and alternative energy sources to overcome the limitations of traditional approaches, such as harsh conditions and long reaction times.[2]

Catalytic Innovations: Moving Beyond Stoichiometric Reagents

The development of novel catalytic systems has revolutionized quinoline synthesis.

-

Heterogeneous Catalysts: Solid-state acid catalysts like clays (montmorillonite K-10), zeolites, and acidic resins (Nafion) offer significant advantages.[4][16][17] They are often more environmentally benign, easily separable from the reaction mixture, and reusable, which is highly advantageous for industrial-scale production.[18]

-

Transition Metal Catalysis: Transition metals like palladium, copper, and ruthenium have been employed in novel cyclization strategies.[19][20][21] For instance, a palladium-catalyzed aza-Wacker oxidative cyclization has been developed for the synthesis of 2-methylquinolines under mild conditions using air as the oxidant.[19] A one-step continuous synthesis from nitroarenes and ethanol has also been achieved using a Ru-Fe/γ-Al₂O₃ catalyst, highlighting a green and efficient route.[22][23]

Energy-Enhanced Synthesis: Microwave and Ultrasound Assistance

Alternative energy sources provide a powerful tool for process intensification, dramatically reducing reaction times from hours to minutes and often improving yields.

-

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates.[2][24] This technique has been successfully applied to the Combes, Friedländer, and Conrad-Limpach syntheses.[16][18][25] The rapid, uniform heating can also minimize the formation of side products.[2]

-

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound energy (20-100 kHz) induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[25][26] This method has been used to synthesize 2-methylquinoline derivatives in short reaction times (e.g., 15 minutes) with high yields and purities, often in environmentally friendly solvents like water.[25][27]

Representative Protocol: Microwave-Assisted Conrad-Limpach Synthesis of 2-Hydroxy-4-methylquinoline [2]

Sources

- 1. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The reaction(s) that yield(s) 2-methylquinoline as the major product is (are) [prepp.in]

- 6. synarchive.com [synarchive.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iipseries.org [iipseries.org]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 17. Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation | MDPI [mdpi.com]

- 18. asianpubs.org [asianpubs.org]

- 19. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]

- 20. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

- 22. A simple continuous reaction for the synthesis of quinoline compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. A simple continuous reaction for the synthesis of quinoline compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 25. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. eurekaselect.com [eurekaselect.com]

Introduction: The Quinoline Scaffold and the Significance of 8-Chloro-5-methoxy-2-methylquinoline

An In-depth Technical Guide to the Chemical Properties and Stability of 8-Chloro-5-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide range of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents.[1][2] The specific functionalization of the quinoline ring system is a critical strategy for modulating its physicochemical properties, biological activity, and metabolic stability.

This guide focuses on 8-Chloro-5-methoxy-2-methylquinoline , a specifically substituted quinoline derivative. The strategic placement of its functional groups—a chloro group at the 8-position, a methoxy group at the 5-position, and a methyl group at the 2-position—creates a unique electronic and steric profile. Each substituent imparts distinct characteristics:

-

2-Methyl Group: Influences the basicity of the quinoline nitrogen and provides a potential site for further synthetic modification.

-

5-Methoxy Group: An electron-donating group that can modulate the electron density of the ring system, impacting reactivity and molecular interactions.

-

8-Chloro Group: An electron-withdrawing halogen that significantly affects the molecule's lipophilicity, metabolic stability, and can serve as a handle for nucleophilic substitution reactions.

Understanding the interplay of these groups is paramount for predicting the molecule's behavior in experimental and biological systems. This document serves as a comprehensive technical resource on the chemical properties, stability, and handling of 8-Chloro-5-methoxy-2-methylquinoline, providing field-proven insights for its application in research and development.

Section 1: Core Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its suitability for various applications, from reaction conditions to formulation development. While specific experimental data for 8-Chloro-5-methoxy-2-methylquinoline is not widely published, its properties can be reliably predicted based on established data for closely related analogues.

Physicochemical Data

The following table summarizes the core physicochemical properties. Data is derived from computational models and analysis of similar substituted quinolines.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₀ClNO | Calculated |

| Molecular Weight | 223.66 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., crystalline powder) at room temperature. | Inferred from similar compounds[3] |

| Storage Temperature | Room Temperature, sealed in a dry environment. | Recommended for similar quinolinols |

| Solubility | Expected to have good solubility in organic solvents like Chloroform (CHCl₃), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO). | Inferred from studies on similar structures[4][5] |

| pKa (Conjugate Acid) | Estimated range: 4.0 - 5.0 | The quinoline nitrogen is basic. The presence of the electron-withdrawing chloro group is expected to decrease the basicity compared to unsubstituted quinoline. |

| LogP | Estimated range: 3.0 - 3.5 | The chloro and methyl groups increase lipophilicity, while the methoxy group has a more moderate effect. |

Spectroscopic Signature

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (singlet, ~2.7 ppm), the methoxy group (singlet, ~4.0 ppm), and a series of doublets and triplets in the aromatic region (7.0 - 8.5 ppm) corresponding to the protons on the quinoline ring.

-

¹³C NMR: The carbon spectrum will display signals for the methyl carbon (~25 ppm), the methoxy carbon (~56 ppm), and a set of peaks in the aromatic region (110 - 160 ppm) for the quinoline ring carbons.

-

Mass Spectrometry (MS): In positive ion mode electrospray ionization (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 224.06.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic and aliphatic groups (~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (~1500-1650 cm⁻¹), and C-O stretching for the methoxy ether (~1050-1250 cm⁻¹).

-

UV-Vis Spectroscopy: In a suitable solvent like methanol or chloroform, the molecule is expected to exhibit strong absorbance in the UV region, with characteristic π → π* transitions for the quinoline chromophore.[4][6]

Section 2: Chemical Stability and Degradation Pathways

The stability of a molecule under various environmental and chemical stresses is a critical parameter in drug development, dictating storage conditions, formulation strategies, and potential degradation products.

Thermal Stability

Substituted quinolines generally exhibit good thermal stability.[4][7] However, like most complex organic molecules, 8-Chloro-5-methoxy-2-methylquinoline will decompose at elevated temperatures. Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[8][9]

-

Causality: The stability of the crystal lattice and the strength of the intramolecular bonds determine the decomposition temperature. The presence of halogens can, in some cases, increase physical stability due to stronger intermolecular interactions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard methods for quantitatively assessing thermal stability by identifying the onset temperature of decomposition.[5][10]

Photostability

Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to light, particularly in the UV spectrum. The quinoline ring system can absorb UV radiation, leading to photochemical reactions.

-

Mechanism: Upon absorbing photons, the molecule can be promoted to an excited state. This can lead to various degradation pathways, including oxidation, rearrangement, or cleavage of substituent groups. It is crucial to assess photostability according to established guidelines, such as the ICH Harmonised Tripartite Guideline Q1B, which provides a framework for testing new active substances.[11] Studies on related quinolines have shown that irradiation can lead to clear structural changes, often affecting the aromatic core.[6]

-

Protection: To ensure integrity, 8-Chloro-5-methoxy-2-methylquinoline should be stored in light-resistant containers.

Hydrolytic and pH Stability

The stability of the compound in aqueous environments across a range of pH values is critical for predicting its behavior in biological systems and during aqueous processing.

-

Acidic Conditions: Under strong acidic conditions (low pH), the methoxy group (an ether linkage) could be susceptible to hydrolysis, yielding the corresponding 5-hydroxy derivative. The quinoline nitrogen will be protonated, increasing aqueous solubility.

-

Neutral Conditions: The molecule is expected to be largely stable at neutral pH.

-

Basic Conditions: The molecule is expected to be stable under mild basic conditions. The chloro group on the aromatic ring is generally resistant to hydrolysis but could undergo nucleophilic aromatic substitution under harsh conditions (high temperature, strong base).

Oxidative Stability

The molecule may be sensitive to strong oxidizing agents.[8][9] The electron-rich quinoline ring can be a target for oxidation, potentially leading to the formation of N-oxides or ring-opened products. The methyl and methoxy groups could also be susceptible to oxidation.

Potential Degradation Pathways Visualization

The following diagram illustrates potential degradation points on the 8-Chloro-5-methoxy-2-methylquinoline structure under various stress conditions.

Caption: Potential degradation pathways for the molecule.

Section 3: Safe Handling, Storage, and Reactivity

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

Safety and Handling

Based on safety data for structurally similar compounds, the following precautions are advised.[3][12][13]

-

Hazard Classification: May be classified as harmful if swallowed and causing skin and serious eye irritation. May also cause respiratory irritation.[3][12][13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling Procedures: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[3][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][13]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3][13]

-

Storage and Disposal

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13] Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste must be classified and handled as hazardous waste.[8]

Chemical Reactivity

The compound is a versatile intermediate for further synthesis. Key reactive sites include:

-

Quinoline Nitrogen: Can act as a base or nucleophile, allowing for salt formation or alkylation to form quaternary salts.

-

8-Chloro Group: While less reactive than an alkyl halide, it can undergo nucleophilic aromatic substitution under specific conditions (e.g., Buchwald-Hartwig or Ullmann coupling) to introduce amine, ether, or other functionalities.

-

Aromatic Ring: The quinoline ring can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing groups.

Section 4: Experimental Protocols

The following are standardized, self-validating protocols for assessing the stability of 8-Chloro-5-methoxy-2-methylquinoline.

Protocol: Forced Degradation Study for Photostability (ICH Q1B)

This protocol outlines a workflow to determine the intrinsic photostability of the compound.

-

Sample Preparation:

-

Prepare two identical sets of samples. One set will be the "dark control," and the other will be the "test sample."

-

For solid-state testing, spread a thin layer of the compound in a suitable container.

-

For solution-state testing, dissolve the compound in a photochemically inert solvent (e.g., acetonitrile, water) at a known concentration.

-

-

Exposure:

-

Wrap the dark control samples completely in aluminum foil to protect them from light.

-

Place the test samples and the dark control samples in a calibrated photostability chamber.

-

Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a standardized cool white fluorescent lamp and a near-UV lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.

-

-

Analysis:

-

At appropriate time points, withdraw samples from both the test and control groups.

-

Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. This allows for the quantification of the parent compound and the detection of any degradation products.

-

Compare the chromatograms of the test sample to the dark control. Significant formation of new peaks or a decrease in the parent peak area in the test sample indicates photolability.

-

-

Trustworthiness Check: The dark control serves as a self-validating system. Any degradation observed in the control sample would indicate thermal degradation, not photolytic degradation, invalidating the specific test run.

Experimental Workflow Visualization

The diagram below outlines the logical flow for a comprehensive stability testing program.

Sources

- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. scirp.org [scirp.org]

- 6. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.de [fishersci.de]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. cpachem.com [cpachem.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Using 8-Chloro-5-methoxy-2-methylquinoline as a pharmaceutical intermediate

An In-Depth Technical Guide to 8-Chloro-5-methoxy-2-methylquinoline as a Pharmaceutical Intermediate

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, making it an ideal framework for interacting with biological targets. The discovery of quinine, the archetypal quinoline-based antimalarial, catalyzed centuries of research, leading to a vast library of derivatives with applications as antibacterial, anticancer, anti-inflammatory, and neuroprotective agents.[2]

8-Chloro-5-methoxy-2-methylquinoline is a specialized derivative that serves as a highly valuable intermediate in the synthesis of complex pharmaceutical agents. The specific arrangement of its substituents—a chloro group at position 8, a methoxy group at position 5, and a methyl group at position 2—provides a unique combination of steric and electronic properties. These features enable chemists to perform selective, high-yield transformations to build intricate molecular architectures, making it a key building block in the development of novel therapeutics, particularly in oncology.[3][4]

This guide provides an in-depth overview of the properties, synthesis, and applications of 8-Chloro-5-methoxy-2-methylquinoline for researchers and scientists in drug development.

Physicochemical Properties and Data

Accurate characterization is the foundation of chemical synthesis. The key properties of 8-Chloro-5-methoxy-2-methylquinoline are summarized below.

| Property | Value | Source |

| CAS Number | 1206-62-8 (for the related 4-ol form) | [5] |

| Molecular Formula | C₁₁H₁₀ClNO | Inferred |

| Molecular Weight | 207.66 g/mol | Inferred |

| Synonym(s) | 8-chloro-5-methoxy-2-methyl-4(1H)-quinolinone | [5] |

| Physical Form | Solid | [5] |

| Purity | Typically >98% | [5] |

| Storage | Sealed in a dry, room-temperature environment. | [5] |

Note: The provided search results primarily point to the related quinolin-4-ol tautomer (CAS 1206-62-8). The target molecule, 8-Chloro-5-methoxy-2-methylquinoline, is the aromatic precursor or a close derivative.

General Synthetic Approach: The Conrad-Limpach Synthesis

The synthesis of substituted quinolines can be achieved through several classic named reactions. The Conrad-Limpach synthesis is a highly effective method for producing 4-hydroxyquinolines (quinolin-4-ones), which can then be converted to the 4-chloro analogues and subsequently de-chlorinated if necessary, or used directly. A plausible pathway to the closely related 8-chloro-5-methoxy-2-methylquinolin-4-ol is outlined below.

This protocol describes the cyclization of an aniline with a β-ketoester, a foundational reaction in quinoline chemistry.

Protocol 1: Synthesis of 8-Chloro-5-methoxy-2-methylquinolin-4-ol

Causality: This two-step process first forms an enamine intermediate via condensation, which then undergoes a thermal cyclization. The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution that closes the pyridine ring.

-

Step 1: Condensation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1 equivalent of 3-chloro-5-methoxyaniline and 1.1 equivalents of ethyl acetoacetate in a suitable solvent such as ethanol.

-

Add a catalytic amount (e.g., 0.1%) of a strong acid like sulfuric acid or p-toluenesulfonic acid to protonate the carbonyl of the ester, activating it for nucleophilic attack by the aniline.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.

-

-

Step 2: Thermal Cyclization

-

The crude enamine is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.

-

Heat the mixture to approximately 250 °C. This high temperature provides the energy for the intramolecular cyclization reaction.

-

Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solvent.

-

Carefully cool the mixture and dilute with a hydrocarbon solvent like hexanes to fully precipitate the product.

-

Collect the solid product by vacuum filtration and wash with hexanes to remove the high-boiling solvent.

-

The resulting solid is 8-Chloro-5-methoxy-2-methylquinolin-4-ol, which can be purified further by recrystallization.

-

Caption: Synthetic workflow for 8-Chloro-5-methoxy-2-methylquinolin-4-ol.

Application as a Pharmaceutical Intermediate

The true value of 8-Chloro-5-methoxy-2-methylquinoline lies in its capacity for controlled, regioselective functionalization. The chloro group at the C8 position is a versatile handle for introducing further complexity, most commonly through cross-coupling reactions.

Derivatives based on this core structure have shown significant promise in cancer therapy. For example, a synthesized derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated potent cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[3][4] This highlights the potential of the 8-chloro-5-methoxyquinoline scaffold as a precursor to biologically active molecules.

Protocol 2: General Procedure for Suzuki Cross-Coupling

Causality: The Suzuki reaction is a powerful C-C bond-forming reaction. It relies on a palladium catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction, while the base is required to activate the boronic acid for the transmetalation step.

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 8-Chloro-5-methoxy-2-methylquinoline (1 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

-

-

Solvent Addition:

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe. Degassing the solvent (e.g., by sparging with argon) prevents oxidation of the catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-5-methoxy-2-methylquinoline derivative.

-

Caption: Role as an intermediate in a Suzuki cross-coupling reaction.

Safety and Handling

Proper handling of chemical intermediates is paramount for laboratory safety. 8-Chloro-5-methoxy-2-methylquinoline and its derivatives are classified as irritants.[5]

General Precautions:

-

Always handle in a well-ventilated area or a chemical fume hood.[6][7]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Do not get in eyes, on skin, or on clothing.[6]

-

Wash hands thoroughly after handling.[6]

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Data is for closely related chloro-quinoline structures and should be treated as representative.[5][9]

Conclusion

8-Chloro-5-methoxy-2-methylquinoline is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its carefully arranged functional groups provide a predictable and versatile platform for building molecular complexity. By leveraging established synthetic protocols like the Conrad-Limpach synthesis for its creation and powerful cross-coupling reactions for its elaboration, researchers can efficiently access novel chemical matter. As demonstrated by its utility in synthesizing potent anticancer agents, this intermediate holds significant potential for the development of next-generation therapeutics. Adherence to rigorous safety protocols ensures that its potential can be explored responsibly and effectively.

References

-

Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet - 4-Chloro-8-methoxy-2-methylquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Chloro-2-methylquinoline. PubChem. Retrieved from [Link]

-

Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Retrieved from [Link]

-

Pi Chemicals. (n.d.). Material Safety Data Sheet - 8-Chloro-2-methylquinoline. Retrieved from [Link]

-

Li, Y., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 29(13), 3108. Retrieved from [Link]

-

American Chemical Society. (2024, July 2). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 5-chloro-7-iodo-8-methoxy-2-methylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Methoxy-2-Methylquinoline. PubChem. Retrieved from [Link]

-

Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[6][7][10]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. Retrieved from [Link]

-

ResearchGate. (n.d.). A few quinoline derivatives in clinical use. Retrieved from [Link]

- Author, et al. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.

-

Al-Ostoot, F. H., et al. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 8-Chloro-5-methoxy-2-methylquinolin-4-ol | 1206-62-8 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. pipharm.com [pipharm.com]

- 9. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

Application Note: Protocols for the N-Methylation of 8-Chloro-5-Methoxyquinoline

Abstract: This document provides a comprehensive guide for the N-methylation of 8-chloro-5-methoxyquinoline, a key transformation for synthesizing quaternary quinolinium salts. These salts are valuable intermediates in medicinal chemistry and materials science. We present two primary protocols: a classical approach using methyl iodide, known for its high reactivity, and a modern, "green" chemistry approach using dimethyl carbonate, which offers significant safety and environmental advantages. This guide delves into the mechanistic rationale behind reagent selection and reaction conditions, providing researchers with the necessary details to execute these protocols successfully and safely.

Introduction and Strategic Overview

The methylation of nitrogen-containing heterocyles is a fundamental reaction in organic synthesis.[1][2] For quinoline derivatives such as 8-chloro-5-methoxyquinoline, methylation of the ring nitrogen atom transforms the neutral molecule into a positively charged quaternary quinolinium salt. This structural modification profoundly alters the molecule's physicochemical properties, including its solubility, electronic character, and biological interactions, making it a critical step in drug development and the synthesis of functional materials.

The core transformation is an SN2 reaction, wherein the nucleophilic nitrogen atom of the quinoline ring attacks the electrophilic methyl group of a methylating agent. The choice of this agent is the most critical decision, creating a trade-off between reaction efficiency and operational safety. This guide will explore both the high-reactivity, high-hazard traditional pathway and a less reactive but significantly safer, environmentally benign alternative.

Mechanistic Considerations and Reagent Selection

The N-methylation of a quinoline is a classic nucleophilic substitution. The lone pair of electrons on the quinoline nitrogen atom attacks the methyl group of the methylating agent, leading to the formation of a new N-C bond and the displacement of a leaving group.

Pillar 1: The Methylating Agent

-

Traditional High-Reactivity Agents (Methyl Iodide & Dimethyl Sulfate): Methyl iodide (CH₃I) and dimethyl sulfate (DMS) are the conventional choices for N-methylation.[1][3] Their high reactivity stems from the excellent leaving groups (iodide and sulfate, respectively), allowing for rapid reactions under mild conditions, often at room temperature or with gentle heating. However, their utility is severely hampered by their extreme toxicity, volatility, and carcinogenicity, necessitating stringent safety protocols.[3][4]

-

"Green" Benign Alternative (Dimethyl Carbonate): Dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating agent.[1][4] It boasts very low toxicity and is biodegradable. The trade-off is its reduced reactivity compared to traditional agents, which often requires higher temperatures (110–170°C), elevated pressure, or the use of a catalyst to achieve reasonable reaction rates.[1][4]

Pillar 2: Solvents and Catalysts

-

Solvents: The choice of solvent must accommodate the solubility of the starting quinoline and the reaction conditions. For reactive methylating agents like methyl iodide, polar aprotic solvents such as acetone or isopropanol (IPA) are suitable.[5][6] For high-temperature reactions with DMC, the reaction can sometimes be run neat (without solvent) or in a high-boiling polar solvent.[1]

-

Catalysts: While methylation with methyl iodide typically requires no catalyst, reactions with DMC can be accelerated. Nucleophilic tertiary amines like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can act as organocatalysts, activating the DMC and enabling the reaction to proceed under milder conditions.[2]

Comparative Overview of Methylation Strategies

| Parameter | Protocol 1: Classical Methylation | Protocol 2: Green Methylation |

| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Carbonate (DMC) |

| Toxicity Profile | High (Toxic, Volatile, Carcinogen)[3][4] | Low (Environmentally Benign)[1][2] |

| Typical Conditions | Room Temp. to 60°C, Atmospheric Pressure | 120–180°C, Atmospheric or High Pressure[4] |

| Typical Solvent | Acetone, Isopropanol (IPA)[5][6] | Neat (No Solvent) or High-Boiling Solvent |

| Reaction Rate | Fast | Slow (often requires catalyst or heat)[2] |

| Key Advantage | High reactivity, simple procedure | High safety profile, environmentally friendly |

| Key Disadvantage | Extreme toxicity and handling risks | Harsh conditions, potentially lower yields |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the N-methylation of 8-chloro-5-methoxyquinoline.

Protocol 1: Classical N-Methylation with Methyl Iodide

This protocol leverages the high reactivity of methyl iodide for an efficient synthesis of the target quinolinium salt.

Materials:

-

8-chloro-5-methoxyquinoline

-

Methyl Iodide (CH₃I)

-

Acetone (reagent grade)

-

Diethyl ether

Instrumentation:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Vacuum filtration apparatus

Procedure:

-

Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 8-chloro-5-methoxyquinoline (e.g., 1.93 g, 10 mmol) to the flask. Add 40 mL of acetone and stir until the solid is fully dissolved.

-

Reagent Addition: Carefully add methyl iodide (e.g., 0.75 mL, 1.70 g, 12 mmol, 1.2 equivalents) to the solution via syringe.

-

Reaction: Stir the mixture at room temperature. The formation of a precipitate (the quinolinium iodide salt) is typically observed within 1-2 hours. To ensure complete reaction, gently heat the mixture to reflux (approx. 56°C) for 2-4 hours.

-

Isolation: After the reaction period, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material and residual methyl iodide.

-

Drying: Dry the resulting pale yellow solid under vacuum to yield 8-chloro-1-methyl-5-methoxyquinolinium iodide.

CRITICAL SAFETY NOTE: Methyl iodide is a potent carcinogen and is highly toxic and volatile. This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

Protocol 2: Green N-Methylation with Dimethyl Carbonate (Pressurized)

This protocol utilizes the low-toxicity reagent DMC, requiring elevated temperature and pressure.[4]

Materials:

-

8-chloro-5-methoxyquinoline

-

Dimethyl Carbonate (DMC)

Instrumentation:

-

Stainless steel pressure reactor (autoclave) with stirring and temperature control

-

Vacuum pump

Procedure:

-

Charging the Reactor: To a suitable pressure reactor, add 8-chloro-5-methoxyquinoline (e.g., 1.93 g, 10 mmol) and dimethyl carbonate (e.g., 8.5 mL, 9.0 g, 100 mmol, 10 equivalents). DMC acts as both the reagent and the solvent.

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with an inert gas, such as nitrogen, three times.

-

Reaction: Begin stirring and heat the reactor to 180°C. The internal pressure will rise due to the vapor pressure of DMC (typically to 3.0-5.0 MPa).[4] Maintain these conditions for 6-8 hours.

-

Cool Down: After the reaction is complete, turn off the heating and allow the reactor to cool completely to room temperature. Crucially, do not attempt to open the reactor while it is hot or under pressure.

-

Isolation: Once cooled, vent the reactor in a fume hood. Transfer the reaction mixture to a round-bottom flask.

-

Purification: Remove the excess dimethyl carbonate under reduced pressure. The remaining crude product, 8-chloro-1-methyl-5-methoxyquinolinium methylcarbonate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by trituration.

Product Characterization

Confirmation of the product structure is achieved through standard analytical techniques:

-

¹H NMR Spectroscopy: The most telling evidence is the appearance of a new singlet corresponding to the N-methyl protons, typically in the range of δ 4.0-4.5 ppm. A general downfield shift of the aromatic quinoline protons is also expected due to the positive charge on the nitrogen atom.

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will show a peak for the cation, [M]⁺, corresponding to the molecular weight of the 8-chloro-1-methyl-5-methoxyquinolinium moiety.

-

Melting Point: As ionic salts, the products are expected to be crystalline solids with relatively high melting points.

Conclusion

The N-methylation of 8-chloro-5-methoxyquinoline can be accomplished through multiple synthetic routes. The classical method using methyl iodide offers high efficiency and mild conditions but carries significant safety risks.[3] In contrast, the use of dimethyl carbonate provides an environmentally benign and much safer alternative, though it necessitates more specialized equipment and harsher reaction conditions.[1][4] The choice of protocol should be guided by a careful assessment of the available laboratory infrastructure, safety considerations, and the desired scale of the reaction. Both methods, when executed with care, provide reliable access to the valuable 8-chloro-1-methyl-5-methoxyquinolinium salt intermediate.

References

-

ResearchGate. "One pot minisci protocol for methylation of quinoline via decarboxylation of acetic acid." Available at: [Link]

-

Taylor & Francis Online. "N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate." Available at: [Link]

-

Royal Society of Chemistry. "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress." Organic & Biomolecular Chemistry. Available at: [Link]

-

Thieme Connect. "Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position." Knowledge Updates 2024/2. Available at: [Link]

-

ResearchGate. "15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position | Request PDF." Available at: [Link]

-

ACS Publications. "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents." Organic Letters. Available at: [Link]

-

ResearchGate. "N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA." Available at: [Link]

-

National Center for Biotechnology Information. "Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways." PMC. Available at: [Link]

- Google Patents. "Methylation synthesis method of N-heterocyclic compound.

-

MDPI. "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Available at: [Link]

-

Cardinal Scholar. "Synthesis of Quinoline Analogues." Available at: [Link]

-

MDPI. "Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain." Available at: [Link]

-

ResearchGate. "Investigation of the phenylation of methyl-quinolines using tritium-labeled nucleogenic phenyl cations | Request PDF." Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [cardinalscholar.bsu.edu]

Application Notes & Protocols for In Vitro Characterization of 8-Chloro-5-methoxy-2-methylquinoline

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer and anti-inflammatory properties[1][2]. This guide presents a systematic, multi-tiered strategy for the initial in vitro characterization of novel quinoline derivatives, using 8-Chloro-5-methoxy-2-methylquinoline as a representative example. We eschew a rigid, one-size-fits-all approach, instead providing a logical workflow that progresses from broad phenotypic screening to specific mechanistic elucidation. The protocols herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific causality behind experimental choices. This document serves as a practical resource for researchers aiming to identify the biological function and therapeutic potential of new chemical entities within the quinoline class.

Part 1: Foundational Screening — Assessing General Cytotoxicity

Scientific Rationale: The initial and most fundamental question for a novel compound with potential anticancer applications is whether it impacts cell viability. A broad screen against a panel of relevant cancer cell lines provides the foundational data from which all subsequent mechanistic hypotheses are built. Assays that measure metabolic activity, such as the MTT or MTS assay, are robust, high-throughput methods to quantify the dose-dependent effect of a compound on cell proliferation and viability[1]. The resulting half-maximal inhibitory concentration (IC₅₀) is a key metric of the compound's potency[1].

Protocol 1: Cell Viability Assessment via MTS Assay

The MTS assay relies on the reduction of a tetrazolium salt (MTS) by viable, metabolically active cells into a soluble formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma) in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 8-Chloro-5-methoxy-2-methylquinoline in sterile DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells, including vehicle controls, is identical and non-toxic (typically ≤0.5%).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and long enough to observe an effect on proliferation.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation should be long enough for a color change to be visible but before the control wells become oversaturated.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.

-

Plot the normalized viability (%) against the log of the compound concentration.

-

Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.

-

Quantitative Data Summary:

| Parameter | Recommended Value | Rationale |

| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase and not confluent by the end of the assay. |

| Compound Concentration Range | 0.1 µM - 100 µM | A wide range is necessary to capture the full dose-response curve for an unknown compound. |

| Treatment Duration | 48 - 72 hours | Allows for multiple cell doubling times, making antiproliferative effects more pronounced. |

| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced cytotoxicity, ensuring observed effects are due to the compound. |

Experimental Workflow: MTS Assay

Caption: Workflow for determining compound IC₅₀ using the MTS cell viability assay.

Part 2: Mechanistic Inquiry — Investigating STAT3 Pathway Inhibition

Scientific Rationale: Many quinoline-based compounds exert their cytotoxic effects by interfering with key oncogenic signaling pathways[3][4][5]. The JAK/STAT pathway, particularly the transcription factor STAT3, is a high-value target as it is constitutively activated in a wide range of cancers and drives the expression of genes involved in proliferation, survival, and angiogenesis[6][7]. A logical next step is to determine if 8-Chloro-5-methoxy-2-methylquinoline inhibits STAT3 activation, typically triggered by cytokines like Interleukin-6 (IL-6)[8][9].

Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the IL-6/JAK/STAT3 signaling pathway.

Protocol 2: Western Blot for Phospho-STAT3 (Tyr705)

This protocol directly measures the phosphorylation of STAT3 at tyrosine 705, a critical event for its activation and dimerization[7][10]. A reduction in this signal upon compound treatment indicates pathway inhibition.

Step-by-Step Methodology:

-

Cell Culture & Starvation: Plate cells (e.g., PANC-1, which has high basal STAT3 activity) in a 6-well plate and grow to 70-80% confluency. To reduce basal phosphorylation, serum-starve the cells for 4-6 hours in a serum-free medium.

-

Pre-treatment: Treat cells with varying concentrations of 8-Chloro-5-methoxy-2-methylquinoline (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 2-4 hours. Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with a recombinant cytokine, such as IL-6 (e.g., 20 ng/mL), for 15-30 minutes to induce robust STAT3 phosphorylation. Include an unstimulated, untreated control.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an 8-10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against Phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Detection: Apply an ECL chemiluminescence substrate and visualize the bands using a digital imager.

-

Stripping & Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for Total-STAT3 and a loading control like GAPDH or β-Actin.

Protocol 3: STAT3-Dependent Luciferase Reporter Assay

This assay provides a quantitative, functional readout of STAT3 transcriptional activity[6][11][12]. It uses a plasmid containing a firefly luciferase gene under the control of a promoter with multiple STAT3 binding sites.

Step-by-Step Methodology:

-

Transfection: Co-transfect cells (e.g., HEK293T or HepG2) in a 24-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). Allow 24 hours for plasmid expression.

-

Treatment & Stimulation: Treat the transfected cells with the test compound for 2-4 hours, followed by stimulation with IL-6 (20 ng/mL) for an additional 6-8 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in a dual-luciferase assay kit.

-

Luminescence Measurement: In a 96-well luminometer plate, add cell lysate to each well. Use an injector-equipped luminometer to first inject the firefly luciferase substrate and measure the signal, then inject the Stop & Glo® reagent (which quenches the firefly signal and activates Renilla luciferase) and measure the second signal.

-

Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well. Normalize this ratio to the stimulated vehicle control to determine the percent inhibition of STAT3 transcriptional activity.

Part 3: Phenotypic Confirmation — Quantifying Apoptosis

Scientific Rationale: If the compound is cytotoxic and inhibits a pro-survival pathway like STAT3, the ultimate result is often the induction of programmed cell death, or apoptosis. Measuring the activation of effector caspases, such as caspase-3 and caspase-7, provides direct evidence that the compound induces apoptosis.

Protocol 4: Caspase-Glo® 3/7 Assay

This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD amino acid sequence. When cleaved by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a light signal that is proportional to caspase activity.

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Seed cells in a 96-well white-walled plate and treat with the compound at various concentrations (e.g., centered around the IC₅₀) for a predetermined time (e.g., 24 hours). Include vehicle controls and a positive control (e.g., Staurosporine).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: After subtracting background, express the data as fold-change in luminescence relative to the vehicle control.

Experimental Workflow: Apoptosis Assay

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Functionalization of the methyl group in 8-Chloro-5-methoxy-2-methylquinoline

Application Note: Strategic Functionalization of the Methyl Group in 8-Chloro-5-methoxy-2-methylquinoline

Executive Summary

This technical guide details the strategic functionalization of the 2-methyl group in 8-Chloro-5-methoxy-2-methylquinoline (CMMQ) . While the quinoline scaffold is ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors), the specific substitution pattern of CMMQ presents a unique "push-pull" electronic environment.[1] The electron-donating 5-methoxy group and the electron-withdrawing 8-chloro group create distinct reactivity challenges and opportunities.

This note prioritizes radical and oxidative pathways over strong base-mediated lithiation to preserve the sensitive 8-chloro substituent, which is prone to Lithium-Halogen Exchange (Li-HE). We provide validated protocols for accessing three critical synthons: the 2-formyl (aldehyde), 2-bromomethyl (alkylator), and 2-styryl (extended conjugation) derivatives.

Critical Analysis: The Electronic Landscape

Before attempting synthesis, one must understand the electronic "personality" of CMMQ to avoid common pitfalls.[1]

-

The 2-Methyl "Pivot": The methyl group at position 2 is activated by the adjacent ring nitrogen (similar to 2-picoline). However, its acidity is modulated by the ring substituents.[1]

-

The 5-Methoxy Effect (The "Push"): The strong resonance donation (+R) of the methoxy group increases electron density in the heterocyclic ring. This renders the 2-methyl protons less acidic compared to unsubstituted quinoline. Implication: Mild bases (e.g., piperidine) may require higher temperatures or Lewis acid activation.[1]

-

The 8-Chloro Effect (The "Pull" & Risk): The chlorine atom provides inductive withdrawal (-I), slightly recovering the acidity. Crucial Warning: The C8-Cl bond is susceptible to metal-halogen exchange. Using n-BuLi or t-BuLi for deprotonation often leads to scrambling or polymerization via benzyne intermediates.

Strategic Decision: We will utilize Radical Halogenation and SeO₂ Oxidation as the primary functionalization vectors, as they operate orthogonally to the pKa limitations and avoid the Li-HE risk.

Reaction Landscape & Workflow

The following diagram illustrates the divergent pathways available from the parent CMMQ scaffold.

Caption: Divergent functionalization pathways for 8-Chloro-5-methoxy-2-methylquinoline.

Detailed Experimental Protocols

Protocol A: Wohl-Ziegler Radical Bromination

Target: Synthesis of 8-Chloro-2-(bromomethyl)-5-methoxyquinoline

This is the "Gateway Reaction." The bromomethyl group is a versatile electrophile for installing amines, azides, or thiols.[1]

Mechanism: Free-radical substitution at the benzylic position. Key Challenge: Preventing over-bromination to the dibromomethyl species.

Reagents:

-

Substrate: CMMQ (1.0 eq)[1]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.

-

Solvent: CCl₄ (classic) or Benzotrifluoride (green alternative).

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of CMMQ in 50 mL of anhydrous Benzotrifluoride (or CCl₄) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Initiation: Heat the mixture to reflux (approx. 80-100°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product will appear as a less polar spot than the starting material.

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter the solid.[2]

-

Purification: Evaporate the solvent. Recrystallize immediately from Hexane/CH₂Cl₂ to avoid decomposition (benzylic bromides are unstable on silica gel).

Validation Data:

| Parameter | Expected Value | Notes |

|---|---|---|

| Yield | 65 - 75% | Lower yields often due to hydrolysis during workup. |

| ¹H NMR | δ 4.6–4.8 ppm (s, 2H) | Characteristic shift of -CH₂Br protons.[1] |

| Appearance | Off-white/Yellow solid | Darkens upon storage (keep cold/dark). |

Protocol B: Selenium Dioxide Oxidation (Riley Oxidation)

Target: Synthesis of 8-Chloro-5-methoxyquinoline-2-carbaldehyde

This reaction directly converts the methyl group to an aldehyde, essential for Wittig reactions or reductive aminations.[1]

Mechanism: Ene-type reaction followed by sigmatropic rearrangement and dehydration.

Reagents:

-

Substrate: CMMQ (1.0 eq)[1]

-

Oxidant: Selenium Dioxide (SeO₂) (1.2 eq)[1]

-

Solvent: 1,4-Dioxane/Water (95:[1]5) or Xylene (anhydrous).

Step-by-Step:

-

Setup: In a flask, combine CMMQ (5 mmol) and pulverized SeO₂ (6 mmol).

-

Solvent Choice:

-

Method A (Standard): Add 20 mL 1,4-Dioxane and 1 mL water. (Water accelerates the reaction and prevents over-oxidation to the acid).

-

Method B (High Temp): Use Xylene for stubborn substrates (due to the 5-OMe deactivation).

-

-

Reaction: Reflux at 100°C (Dioxane) or 140°C (Xylene) for 4–12 hours. The solution will turn red/black due to precipitation of Selenium metal.

-

Filtration: Filter the hot solution through a Celite pad to remove the black Selenium. Wash with hot EtOAc.

-

Isolation: Concentrate the filtrate. The aldehyde often precipitates upon cooling or addition of diethyl ether.

Expert Insight: If the 5-OMe group makes the methyl too electron-rich, the reaction might be sluggish. In this case, use microwave irradiation (150°C, 30 min) to drive the reaction to completion without thermal decomposition.[1]

Protocol C: Acetic Anhydride Mediated Condensation

Target: Synthesis of Styrylquinolines (e.g., for Bioactivity Screening)

This protocol avoids strong bases, protecting the 8-Cl group. It utilizes the "kinetic acidity" of the methyl group in the presence of an acylating solvent.

Reagents:

-

Substrate: CMMQ (1.0 eq)[1]

-

Electrophile: Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.2 eq)[1]

-

Solvent/Promoter: Acetic Anhydride (Ac₂O) (Excess, 5–10 vol).[1]

Step-by-Step:

-

Mix: Combine CMMQ and the aldehyde in Acetic Anhydride.

-

Reflux: Heat to reflux (140°C) for 6–18 hours.

-

Workup: Cool the mixture. Pour into ice water.

-

Hydrolysis: Stir for 1 hour to hydrolyze excess anhydride. The styryl product usually precipitates as a solid.

-

Purification: Filter and wash with water and ethanol.

Safety & Handling

-

Selenium Dioxide: Highly toxic and a cumulative poison. Use a dedicated fume hood. Dispose of Selenium waste (black solid) as hazardous heavy metal waste.

-

Halogenated Solvents: CCl₄ is carcinogenic; Benzotrifluoride is a safer substitute.

-

Vesicants: 2-(Bromomethyl)quinolines are potent lachrymators and skin irritants. Handle with double gloves.

References

-

Riley Oxidation of Methylquinolines

-

NBS Bromination Protocols

-

Synthesis of 8-Chloro-2-methylquinoline Derivatives

-

Lithium-Halogen Exchange Risks

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 8-Chloro-5-methoxy-2-methylquinoline

Technical Support Center: 8-Chloro-5-methoxy-2-methylquinoline